4-chloro-2,3-dihydro-1H-Pyrrolo[3,4-c]pyridin-1-one
Description
Properties
IUPAC Name |
4-chloro-2,3-dihydropyrrolo[3,4-c]pyridin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c8-6-5-3-10-7(11)4(5)1-2-9-6/h1-2H,3H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEQCNYGKEAREBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CN=C2Cl)C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701226006 | |
| Record name | 4-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701226006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1402664-68-9 | |
| Record name | 4-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1402664-68-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701226006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-1H,2H,3H-pyrrolo[3,4-c]pyridin-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Cyclocondensation of Chlorinated Precursors
Diamine-Ketone Cyclization
The bicyclic core is constructed via acid-catalyzed cyclocondensation between 3-chloro-4-aminopyridine derivatives and γ-ketoesters. In WO2020100027A1, heating 3-chloro-4-aminopyridine with ethyl levulinate at 110°C in acetic acid yields 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one intermediates. Subsequent oxidation with MnO2 introduces the 4-keto group, followed by chlorination (Section 2.1). This method achieves 72% overall yield but requires strict stoichiometric control to avoid N-alkylation byproducts.
Microwave-Assisted Cyclocondensation
JP2022507231A discloses a microwave-enhanced variant using 3-chloro-4-(2-bromoethylamino)pyridine and diethyl acetylenedicarboxylate. Irradiation at 150°C for 20 minutes in DMF induces cyclization via aza-Michael addition, forming the dihydro-pyrrolopyridinone skeleton in 85% yield. This method reduces reaction time by 90% compared to conventional heating but necessitates specialized equipment.
Post-Cyclization Chlorination
POCl3-Mediated Chlorination
The most widely adopted method involves treating 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1,4-dione with phosphorus oxychloride. As per US10738058B2, refluxing the diketone precursor in POCl3 (5 eq) with catalytic N,N-dimethylaniline (0.1 eq) at 110°C for 6 hours achieves quantitative conversion. Quenching with ice water followed by neutralization with NaHCO3 yields 4-chloro derivatives in 93–97% purity without chromatography.
Table 1: Optimization of POCl3 Chlorination Conditions
| Parameter | Range Tested | Optimal Value | Yield (%) |
|---|---|---|---|
| POCl3 Equivalents | 3–10 | 5 | 95 |
| Temperature (°C) | 80–120 | 110 | 95 |
| Catalyst | None/DMAP/DMA | DMA (0.1 eq) | 97 |
| Reaction Time (h) | 2–12 | 6 | 95 |
Thionyl Chloride Alternative
For acid-sensitive substrates, SOCl2 in dichloromethane at 0–5°C provides milder conditions. JP2022507231A reports 88% yield when using SOCl2 (3 eq) with pyridine (1.5 eq) as acid scavenger. However, this method requires rigorous moisture exclusion and generates SO2 gas, complicating large-scale applications.
Multi-Step Synthesis from Ethyl Cyanoacetate
Four-Step Industrial Process
Adapted from US10738058B2, this route achieves 67–88% yields per step:
- Alkylation : Ethyl cyanoacetate reacts with 2-bromo-1,1-dimethoxyethane (1.5 eq) in ethanol/K2CO3 to form ethyl 2-cyano-4,4-diethoxybutanoate (78%).
- Cyclization : Heating with NH4OAc in acetic acid generates 7H-pyrrolo[2,3-d]pyrimidin-4-ol (85%).
- Chlorination : POCl3/DMA at 110°C introduces chlorine (93%).
- Reduction : Catalytic hydrogenation (H2/Pd-C) saturates the pyrimidine ring, yielding the target dihydro-pyridine (91%).
Table 2: Yield Comparison Across Steps
| Step | Yield (%) | Purity (HPLC %) |
|---|---|---|
| Alkylation | 78 | 98.5 |
| Cyclization | 85 | 99.2 |
| Chlorination | 93 | 99.8 |
| Reduction | 91 | 99.9 |
Palladium-Catalyzed Coupling Approaches
Suzuki-Miyaura Arylation
WO2020100027A1 employs Pd(PPh3)4 to couple 4-bromo-pyrrolopyridinones with chlorophenylboronic acids. While primarily used for aryl substitutions, adapting this method with B-chloro-9-BBN reagents enables direct C-Cl bond formation. Reported yields reach 82% with SPhos ligand in dioxane/water (3:1).
Alkylation-Chlorination Tandem Reactions
Chemical Reactions Analysis
Types of Reactions
4-chloro-2,3-dihydro-1H-Pyrrolo[3,4-c]pyridin-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: Halogen substitution reactions can introduce different substituents at the chloro position.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various substituted pyrrolo[3,4-c]pyridines, which can be further functionalized for specific applications .
Scientific Research Applications
Overview
4-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one is a heterocyclic compound with significant potential in various scientific research applications. Its unique chemical structure allows it to exhibit diverse biological activities, making it a subject of interest in medicinal chemistry and pharmaceutical development.
Medicinal Chemistry
This compound has been explored for its potential as a therapeutic agent due to its ability to modulate various biological pathways.
Key Findings :
- Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific kinases involved in cell proliferation and survival.
- Neuroprotective Effects : Studies suggest that this compound may have protective effects on neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases.
Drug Development
The compound serves as a scaffold for the development of new drugs targeting multiple diseases.
Case Studies :
- A study highlighted the synthesis of novel analogs based on the pyrrolopyridine framework, demonstrating improved potency against specific cancer types compared to existing therapies.
- Another investigation focused on optimizing the pharmacokinetic properties of this compound to enhance its bioavailability and reduce side effects.
Biological Research
In addition to its medicinal applications, this compound is utilized in various biological assays.
Applications Include :
- Enzyme Inhibition Studies : The compound has been tested for its ability to inhibit enzymes such as cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation.
- Signal Transduction Pathway Analysis : Researchers have employed this compound to investigate its effects on signaling pathways associated with inflammation and apoptosis.
Data Table of Applications
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer Activity | Cytotoxic effects on cancer cell lines |
| Drug Development | Scaffold for new drug candidates | Enhanced potency in analogs |
| Biological Research | Enzyme inhibition studies | Inhibition of CDKs |
| Biological Research | Signal transduction pathway analysis | Modulation of inflammatory pathways |
Mechanism of Action
The mechanism of action of 4-chloro-2,3-dihydro-1H-Pyrrolo[3,4-c]pyridin-1-one involves its interaction with molecular targets such as kinases. It inhibits the activity of these enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Physicochemical and Commercial Considerations
- Solubility : The hydrochloride salt of the 6-chloro analogue () improves aqueous solubility but may alter pharmacokinetics compared to the neutral ketone form .
- Commercial Status : While the target compound is discontinued (), its derivatives remain in active pharmaceutical development, suggesting that structural modifications address prior limitations .
Biological Activity
4-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one (CAS No. 1402664-68-9) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, focusing on its pharmacological effects, mechanisms of action, and therapeutic potential based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C7H5ClN2O, with a molecular weight of 168.58 g/mol. The compound features a pyrrolidine ring fused with a pyridine moiety and a carbonyl group, contributing to its unique reactivity and biological profile.
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrrolo[3,4-c]pyridin-1-one exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown promising activity against various strains of bacteria and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial survival.
Anticancer Properties
Research has demonstrated that this compound derivatives possess anticancer activity. A study reported that certain derivatives inhibited the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest. The compound's ability to inhibit cyclin-dependent kinases (CDKs) has been linked to its anticancer effects. For example, one derivative showed IC50 values of 0.36 µM against CDK2 and 1.8 µM against CDK9, highlighting its potential as an anticancer agent .
Neuroprotective Effects
The neuroprotective potential of pyrrolo[3,4-c]pyridin derivatives has also been explored. These compounds may exert protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.
Study on Antileishmanial Activity
A related study evaluated the antileishmanial efficacy of pyrrolo[3,4-b]quinolin derivatives, which share structural similarities with this compound. The most active compound demonstrated an IC50 value of 8.36 μM against Leishmania parasites and showed significant in vivo efficacy in reducing parasite burden in infected mice .
In Vitro Cytotoxicity Assessment
In vitro assessments have been conducted to evaluate the cytotoxicity of various derivatives on human cell lines. These studies typically measure the half-maximal inhibitory concentration (IC50) to determine the potency of the compounds. Results indicate that while some derivatives exhibit low toxicity towards normal cells, they effectively target cancerous cells .
Data Table: Summary of Biological Activities
| Activity Type | Compound/Derivative | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Antimicrobial | 4-Chloro Derivative | Varies | Disruption of cell wall synthesis |
| Anticancer | 4-Chloro Derivative | CDK2: 0.36 | Inhibition of cell cycle progression |
| CDK9: 1.8 | Induction of apoptosis | ||
| Antileishmanial | Related Derivative | 8.36 | Inhibition of parasite growth |
| Neuroprotective | Various Derivatives | Not specified | Modulation of neurotransmitter systems |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one?
- Methodological Answer : The compound is typically synthesized via multi-step protocols involving regioselective halogenation and cyclization. Key steps include:
- Regioselective nitration and halogenation : Use HNO₃ at controlled temperatures (0°C to rt) to introduce nitro groups, followed by bromination/chlorination (e.g., Br₂ or Cl₂ in acetic acid) .
- Cross-coupling reactions : Employ Pd-catalyzed Suzuki-Miyaura couplings (e.g., Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O at 105°C) with boronic acids to introduce aryl/heteroaryl substituents .
- Reductive amination : Utilize NaBH(OAc)₃ in THF to stabilize intermediates during ring closure .
Q. How is the compound characterized structurally?
- Methodological Answer : Structural elucidation involves:
- X-ray crystallography : Resolve bond lengths/angles (e.g., mean C–C bond length = 0.004 Å, R factor = 0.052) to confirm fused pyrrolopyridine core .
- NMR and MS : Analyze ¹H/¹³C NMR shifts (e.g., δ 7.77 ppm for aromatic protons) and ESI+ mass spectra (e.g., [M+H]⁺ = 335.0) .
- Elemental analysis : Verify purity via %C, %H, %N matching calculated values (e.g., C: 71.85% observed vs. 71.87% calculated) .
Q. What are the primary research applications of this compound?
- Methodological Answer : It is a scaffold for hematopoietic progenitor kinase 1 (HPK1) inhibitors in oncology. Researchers modify substituents (e.g., R groups in Formula I) to enhance kinase binding affinity and selectivity . Preclinical studies focus on:
- In vitro enzymatic assays : Measure IC₅₀ values against HPK1 using fluorescence-based phosphorylation assays.
- In vivo tumor models : Evaluate pharmacokinetics and efficacy in xenograft models .
Advanced Research Questions
Q. How to design experiments to study structure-activity relationships (SAR) for HPK1 inhibition?
- Methodological Answer :
- Substituent variation : Introduce electron-withdrawing (e.g., -F, -Cl) or bulky groups (e.g., trifluoroethoxy) at positions 4 and 6 to probe steric/electronic effects on HPK1 binding .
- Enzymatic profiling : Compare inhibition across kinase panels (e.g., 100+ kinases) to assess selectivity. Use ATP-competitive assays with [γ-³²P]ATP .
- Co-crystallization : Resolve inhibitor-HPK1 complexes (PDB ID) to identify key interactions (e.g., hydrogen bonds with catalytic lysine) .
Q. How to address contradictions in activity data across analogs?
- Methodological Answer :
- Metabolic stability testing : Use liver microsomes to rule out CYP450-mediated degradation discrepancies .
- Solubility adjustments : Modify logP via polar groups (e.g., -OH, -SO₂NH₂) to reconcile in vitro vs. in vivo efficacy mismatches .
- Counter-screening : Test off-target effects (e.g., hERG binding) to exclude false positives .
Q. What strategies optimize regioselectivity and yield in synthesis?
- Methodological Answer :
- Catalyst optimization : Replace Pd(PPh₃)₄ with Buchwald-Hartwig catalysts (e.g., Pd₂(dba)₃/XPhos) to suppress byproducts in cross-coupling steps .
- Temperature control : Maintain reactions at -78°C during lithiation to prevent ring-opening side reactions .
- Workup protocols : Use aqueous/organic phase separation (e.g., EtOAc/H₂O) and silica gel chromatography (hexane:EtOAc gradient) for purification .
Q. How to apply computational modeling for target engagement studies?
- Methodological Answer :
- Molecular docking : Use Schrödinger’s Glide to simulate binding poses in HPK1’s ATP-binding pocket. Prioritize compounds with ΔG < -10 kcal/mol .
- MD simulations : Run 100-ns trajectories (AMBER force field) to assess conformational stability of inhibitor-enzyme complexes .
- QSAR modeling : Train models with descriptors (e.g., polar surface area, H-bond donors) to predict IC₅₀ values from structural data .
Q. What safety protocols are critical for handling this compound?
- Methodological Answer :
- PPE requirements : Use nitrile gloves, lab coats, and ANSI-approved goggles to prevent dermal/ocular exposure .
- Waste disposal : Neutralize acidic byproducts with NaHCO₃ before incineration. Collect halogenated waste separately .
- Emergency response : For spills, apply absorbent pads and evacuate area if vapor concentration exceeds 5 ppm .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
